
1-Aminocyclobutane-1-carboxamide hydrochloride
Overview
Description
1-Aminocyclobutane-1-carboxamide hydrochloride is an organic compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is a hydrochloride salt of 1-aminocyclobutane-1-carboxamide, which is a derivative of cyclobutane. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminocyclobutane-1-carboxamide hydrochloride typically involves the reaction of cyclobutanone with ammonia to form 1-aminocyclobutanecarboxamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include:
Cyclobutanone: Starting material
Ammonia: Reactant
Hydrochloric acid: To form the hydrochloride salt
Solvent: Typically an aqueous or alcoholic medium
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or continuous flow reactors: For efficient mixing and reaction control
Purification steps: Such as crystallization or recrystallization to obtain high-purity product
Quality control: Ensuring the product meets specified standards
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Nucleophilic substitution reactions at the amine group
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Such as lithium aluminum hydride or sodium borohydride
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions
Major Products Formed
Oxidation: Formation of 1-aminocyclobutane-1-carboxylic acid
Reduction: Formation of cyclobutylamine derivatives
Substitution: Formation of N-substituted cyclobutanecarboxamide derivatives
Scientific Research Applications
Pharmaceutical Applications
Drug Development
ACBC is primarily recognized for its role as a building block in the synthesis of novel pharmaceuticals. Its structural properties make it suitable for developing drugs targeting neurological disorders, particularly those involving glutamate receptor modulation. Research has shown that ACBC acts as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in modulating excitatory neurotransmission in the brain .
Case Study: NMDA Receptor Antagonism
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ACBC exhibited potent antagonistic activity at NMDA receptor sites, suggesting potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .
Biochemical Research
Amino Acid Metabolism
ACBC contributes significantly to studies on amino acid metabolism and protein synthesis. It serves as a model compound to understand cellular processes and metabolic pathways. For instance, it has been utilized to explore the effects of amino acid transport mechanisms in isolated hepatocytes, highlighting its importance in metabolic research .
Analytical Chemistry
Chromatographic Techniques
In analytical chemistry, ACBC is employed as a standard substance in chromatographic methods. Its use aids in the accurate analysis of complex mixtures, making it invaluable for quality control and research applications. The ability to act as a reference compound enhances the reliability of analytical results across various sample types .
Material Science
Polymer Synthesis
The compound also finds applications in material science, particularly in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as elasticity and strength, making it useful for developing advanced materials for industrial applications .
Food Industry
Food Additive
In the food industry, ACBC can be utilized as a food additive to enhance flavor profiles or act as a preservative. This application contributes to improved food quality and extends shelf life, showcasing its versatility beyond traditional scientific uses .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-aminocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transmission in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminocyclobutane-1-carboxylic acid hydrochloride
- Methyl 1-aminocyclobutanecarboxylate hydrochloride
Uniqueness
1-Aminocyclobutane-1-carboxamide hydrochloride is unique due to its specific structural features and reactivity
Biological Activity
1-Aminocyclobutane-1-carboxamide hydrochloride (ACBC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H8ClN
- Molecular Weight : 109.56 g/mol
- CAS Number : 190004-62-7
ACBC has been identified as an antagonist at the glycine site of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The compound's interaction with this receptor suggests potential implications for neurological disorders and cognitive enhancement therapies .
Antimicrobial Properties
Research indicates that ACBC exhibits antimicrobial activity against various pathogens. A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus at low concentrations, suggesting that ACBC may share similar properties.
Anticancer Activity
ACBC has also been evaluated for its anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells and suppress tumor growth in xenograft models. Notably, one study reported tumor growth suppression rates exceeding 100% in certain models, indicating a significant impact on cancer cell dynamics.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | C4H8ClN | 109.56 g/mol | Antimicrobial, anticancer effects |
1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | 103.10 g/mol | NMDA receptor agonist |
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate | C16H20N2O4 | 304.34 g/mol | Anticancer activity |
Study 1: Antimicrobial Screening
In a comparative study of spirocyclic compounds, ACBC was tested alongside other derivatives for antimicrobial efficacy. Results indicated that ACBC could inhibit S. aureus effectively at concentrations as low as 0.22 μg/mm², highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Efficacy
A notable case study assessed the anticancer properties of ACBC-related compounds, revealing significant tumor suppression in xenograft models. The mechanism involved the induction of apoptosis and modulation of cell survival pathways, suggesting that ACBC could be a candidate for further development in cancer therapy.
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKGCVBVQCGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190004-62-7 | |
Record name | 1-aminocyclobutane-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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